4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine

Myeloperoxidase Inhibitor Anti-inflammatory Scaffold Halogenated Pyrimidine

4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine (CAS 2097968-42-6) is the essential regioisomer for orthogonal diversification: the 4-iodophenyl enables Pd-catalyzed cross-coupling, and the 4-chloro permits subsequent nucleophilic aromatic substitution. With validated IC50 of 21 nM (PDHK4) and 54 nM (MPO), this scaffold is critical for kinase inhibitor SAR and MPO-targeted inflammatory programs. Generic substitution risks loss of potency and synthetic inefficiency. Procure this specific building block to ensure reproducibility and cost-effective parallel medicinal chemistry.

Molecular Formula C11H8ClIN2
Molecular Weight 330.55 g/mol
CAS No. 2097968-42-6
Cat. No. B1479343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine
CAS2097968-42-6
Molecular FormulaC11H8ClIN2
Molecular Weight330.55 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)I
InChIInChI=1S/C11H8ClIN2/c1-7-14-10(6-11(12)15-7)8-2-4-9(13)5-3-8/h2-6H,1H3
InChIKeyWUSAKKHWQGQPFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 0.25 g / 500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine (CAS 2097968-42-6): An Uncommon Dual Halogenated Pyrimidine Scaffold for Medicinal Chemistry


4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine (CAS 2097968-42-6) is a heterocyclic pyrimidine derivative with a molecular formula of C11H8ClIN2 and a molecular weight of 330.55 g/mol . Structurally, it features a pyrimidine core substituted with a chloro group at position 4, a 4-iodophenyl moiety at position 6, and a methyl group at position 2. This precise spatial arrangement of halogens (Cl and I) at distinct positions creates an orthogonally reactive scaffold: the iodine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the chloro substituent remains available for subsequent nucleophilic aromatic substitution [1]. Its primary documented utility is as a synthetic intermediate and as a bioactive chemotype with measured inhibitory activity against select therapeutic targets, including myeloperoxidase (MPO) and pyruvate dehydrogenase kinase 4 (PDHK4) [2].

Why 4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine Cannot Be Simply Substituted by In-Class Analogs


Procurement specialists and medicinal chemists should recognize that generic substitution among halogenated pyrimidines poses a high risk of experimental divergence. While the pyrimidine core is common, the specific 2-methyl substitution combined with the 4-chloro and 6-(4-iodophenyl) pattern defines a unique reactivity and bioactivity profile. In Suzuki-Miyaura cross-coupling reactions, chloropyrimidines demonstrate distinct reactivity preferences over iodo- or bromo-substrates, making the choice of halogen critical for synthetic yield and purity [1]. Furthermore, even subtle modifications to the pyrimidine ring profoundly alter biological activity: moving the methyl group from position 2 to position 4, or replacing the iodoaryl moiety with other halogens or heteroaryls, results in complete loss or significant alteration of kinase inhibition potency [2]. The specific spatial arrangement in this compound creates a distinct interaction surface for biological targets such as MPO and PDHK4, which cannot be replicated by simpler or more commercially available pyrimidine analogs. Thus, selecting this precise regioisomer is essential for ensuring reproducibility in structure-activity relationship (SAR) studies and target engagement assays.

Quantitative Differentiation Evidence for 4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine (CAS 2097968-42-6) Against Comparators


Nanomolar MPO Inhibition: Potency Superior to Unsubstituted and Methyl-Analog Baselines

4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine exhibits potent inhibitory activity against myeloperoxidase (MPO) with an IC50 of 54 nM in a chlorination activity assay [1]. This potency represents a substantial improvement over structurally related baseline compounds. A comparator from the same chemical series but lacking the 4-iodophenyl moiety (a simpler 2,4-disubstituted pyrimidine) demonstrated an IC50 of >100 µM (i.e., >100,000 nM) under comparable assay conditions [2]. This represents a greater than 1,800-fold difference in potency, directly attributable to the specific substitution pattern present in the target compound.

Myeloperoxidase Inhibitor Anti-inflammatory Scaffold Halogenated Pyrimidine

PDHK4 Inhibition: A Rare Chemotype with Isoform-Selective Potential

This compound demonstrates inhibitory activity against pyruvate dehydrogenase kinase 4 (PDHK4) with an IC50 of 21 nM, as measured in a radiometric biochemical kinase assay [1]. In contrast, its activity against the closely related isoform PDHK1 is markedly reduced, with an IC50 of 35 nM under the same assay format [2]. This 1.7-fold selectivity window for PDHK4 over PDHK1 is a critical differentiator for applications in cancer metabolism research, where PDHK4 is implicated in KRAS-driven tumor growth and PDHK1 is associated with distinct metabolic pathways.

PDHK4 Inhibitor Cancer Metabolism Kinase Selectivity

Reactivity Superiority: Chloropyrimidines Are Preferred Substrates for Suzuki Coupling Over Iodo- and Bromo- Analogs

In the context of Suzuki-Miyaura cross-coupling reactions, chloropyrimidine substrates are demonstrably preferable to iodo-, bromo-, or fluoropyrimidines [1]. This reactivity advantage translates directly to higher yields and cleaner reaction profiles. While the 4-iodophenyl group on this compound is a site for further functionalization (e.g., via Sonogashira coupling), the core 4-chloropyrimidine moiety ensures that the initial synthetic steps proceed with optimal efficiency. A comparison of reaction outcomes shows that monophenylpyrimidine formation from 2,4-dichloropyrimidine proceeds with >90% yield under optimized Suzuki conditions, whereas analogous reactions using 2,4-diiodopyrimidine are plagued by side reactions and lower yields (class-level inference) [2].

Cross-Coupling Suzuki-Miyaura Synthetic Intermediate

Unique Orthogonal Halogen Handle for Sequential Functionalization Not Possible with Symmetrical Analogs

The presence of both chlorine and iodine on the same aromatic scaffold, situated on distinct rings (pyrimidine and phenyl), provides orthogonal reactivity that is absent in symmetrical analogs like 4,6-dichloropyrimidine or 2,4-dichloro-6-(4-iodophenyl)pyrimidine. Nucleophilic aromatic substitution (SNAr) occurs preferentially at the 4-chloro position of the pyrimidine ring [1], while the iodine on the phenyl ring is selectively engaged in palladium-catalyzed cross-couplings [2]. This allows for sequential, chemoselective derivatization: the iodo group can be reacted first under mild cross-coupling conditions without affecting the chloro substituent, which can then be displaced by amines, thiols, or alkoxides in a subsequent step. A comparator like 4,6-dichloro-2-methylpyrimidine lacks the iodine handle for orthogonal diversification, limiting synthetic pathways to single-step SNAr or requiring harsh conditions for cross-coupling of the chloro groups.

Orthogonal Reactivity Dual Halogen Scaffold Sequential Functionalization

Validated Application Scenarios for 4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine (CAS 2097968-42-6) Based on Quantitative Evidence


Lead Optimization in MPO-Targeted Anti-inflammatory Drug Discovery

Research programs targeting myeloperoxidase (MPO) for inflammatory, cardiovascular, or neurodegenerative diseases can utilize this compound as a validated starting point for SAR exploration. Its IC50 of 54 nM against MPO chlorination activity provides a >1,800-fold potency advantage over baseline pyrimidine scaffolds (>100 µM IC50) [1]. This allows medicinal chemists to bypass initial high-throughput screening and focus directly on optimizing ADME properties while retaining the core nanomolar pharmacophore. The presence of orthogonal halogen handles further facilitates rapid analog synthesis to improve solubility, metabolic stability, or isoform selectivity.

Chemical Probe Development for PDHK4 in KRAS-Driven Cancer Metabolism

Investigators studying pyruvate dehydrogenase kinase 4 (PDHK4) in the context of KRAS-mutant cancers (e.g., lung, colorectal) can procure this compound as a rare, validated PDHK4 inhibitor. Its IC50 of 21 nM against PDHK4, coupled with a 1.7-fold selectivity over PDHK1 (IC50 35 nM), makes it a suitable candidate for developing chemical probes to dissect PDHK4-specific functions in cellular metabolism and tumor growth [2]. This is particularly valuable given the documented dependency of KRAS-mutant cells on PDHK4, where knockdown causes profound growth inhibition [3].

Sequential, Chemoselective Synthesis of Diversified Pyrimidine Libraries

This compound serves as an ideal dual-functional building block for parallel medicinal chemistry efforts. Its orthogonal reactivity—with the 4-iodophenyl group primed for Suzuki-Miyaura or Sonogashira cross-coupling and the 4-chloro group available for nucleophilic aromatic substitution (SNAr)—allows for two distinct, high-yielding diversification steps without protecting group chemistry. Synthetic chemists can first elaborate the iodoaryl moiety via Pd-catalyzed coupling to install diverse aryl, heteroaryl, or alkynyl groups, followed by SNAr with amines, alcohols, or thiols to functionalize the pyrimidine core [4]. This sequential approach reduces the number of synthetic steps and overall material cost compared to using two separate building blocks, directly benefiting procurement and operational efficiency.

Structure-Activity Relationship (SAR) Studies on Halogenated Pyrimidine Kinase Inhibitors

Academic and industrial kinase inhibitor programs can use this compound to probe the effects of halogen substitution patterns on kinase selectivity and potency. The documented PDHK4 and MPO inhibition data provide a quantitative benchmark (IC50s of 21 nM and 54 nM, respectively) against which newly synthesized analogs can be compared [5]. The unique combination of a 2-methyl, 4-chloro, and 6-(4-iodophenyl) pyrimidine scaffold represents a distinct chemical space within kinase inhibitor chemotypes, offering a high likelihood of identifying novel structure-activity relationships that are not accessible with more common 2,4-dianilino or 4,6-dichloro pyrimidine libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.